molecular formula C20H17BrN4O2 B5115368 5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide

Cat. No.: B5115368
M. Wt: 425.3 g/mol
InChI Key: KARCFMMDMYJDRY-UHFFFAOYSA-N
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Description

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a phenyl group, and a pyrazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c1-2-12-22-19(26)16-13-23-25(14-8-4-3-5-9-14)18(16)24-20(27)15-10-6-7-11-17(15)21/h2-11,13H,1,12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARCFMMDMYJDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide typically involves multiple steps One common method includes the reaction of 2-bromobenzoyl chloride with an amine to form the corresponding amide This intermediate is then reacted with a phenylhydrazine derivative to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-5-bromobenzoyl)pyridine
  • Bromfenac
  • Indole derivatives

Uniqueness

5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial contexts.

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